

Investigating the Physiological Role of CCR8 with the Agonist ZK756326: A Technical Guide

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune regulation.^[1] Primarily expressed on regulatory T cells (Tregs), especially those infiltrating tumors, CCR8 and its endogenous ligand, CCL1, are key players in mediating immunosuppressive environments.^[2] This has positioned CCR8 as a significant therapeutic target for a range of diseases, including cancer and autoimmune disorders. The synthetic, non-peptide small molecule, ZK756326, serves as a potent agonist for CCR8, providing a valuable tool for elucidating the receptor's physiological functions and signaling pathways.^[3] This technical guide provides an in-depth overview of CCR8, the utility of ZK756326 as a research tool, and detailed protocols for investigating their interaction.

The Physiological Role of CCR8

CCR8 is integral to the trafficking and function of various immune cells. Its expression is most prominently observed on Tregs within the tumor microenvironment, where it contributes to the suppression of anti-tumor immunity.^{[2][4]} The interaction between CCL1 and CCR8 promotes the migration of these immunosuppressive cells to the tumor site.^[1] Beyond cancer, the CCR8/CCL1 axis is implicated in inflammatory diseases.^[4] As a GPCR, CCR8 activation initiates downstream signaling cascades that influence cell migration, calcium mobilization, and gene transcription, thereby modulating immune responses.^{[1][5]}

ZK756326: A Pharmacological Probe for CCR8

ZK756326 is a non-peptide agonist of CCR8. It has been shown to be a full agonist, capable of dose-dependently inducing intracellular calcium release and stimulating extracellular acidification in cells expressing human CCR8.[3] While it inhibits the binding of the natural ligand CCL1, its primary characterized function is to activate the receptor and initiate downstream signaling.[3] This makes ZK756326 an invaluable tool for studying the consequences of CCR8 activation in various experimental systems.

Quantitative Data: ZK756326 Interaction with CCR8

The following table summarizes the key quantitative parameters of ZK756326's interaction with CCR8, compiled from in vitro studies.

Parameter	Value	Assay	Reference
IC50 (CCL1 Binding Inhibition)	1.8 μ M	Radioligand Binding Assay	[3]
Agonist Type	Full Agonist	Calcium Mobilization Assay	[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CCR8's physiological role using ZK756326.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

Materials:

- Human-CCR8 expressing cells (e.g., U87 MG cells)[3]
- ZK756326

- CCL1 (positive control)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Calcium 3)[3][6]
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[3]
- Probenecid (to prevent dye leakage)[3]
- 96-well black-walled, clear-bottomed plates
- Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader[3]

Procedure:

- Cell Plating: Seed CCR8-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.[3]
- Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer containing probenecid for 60 minutes at 37°C.[3]
- Compound Preparation: Prepare serial dilutions of ZK756326 and CCL1 in Assay Buffer.
- Assay Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the ZK756326 or CCL1 solutions to the wells and immediately begin recording the fluorescence intensity over time.[3]
- Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 value.

Chemotaxis Assay

This assay quantifies the migration of CCR8-expressing cells towards a gradient of ZK756326.

Materials:

- CCR8-expressing cells (e.g., murine T lymphocyte cell line BW5147.G.1.4, which endogenously expresses CCR8)

- ZK756326
- CCL1 (positive control)
- Chemotaxis chambers (e.g., Transwell plates with 5- μ m pore size)
- Cell culture medium
- Cell viability reagent (e.g., Calcein AM)[7]
- Fluorescence plate reader

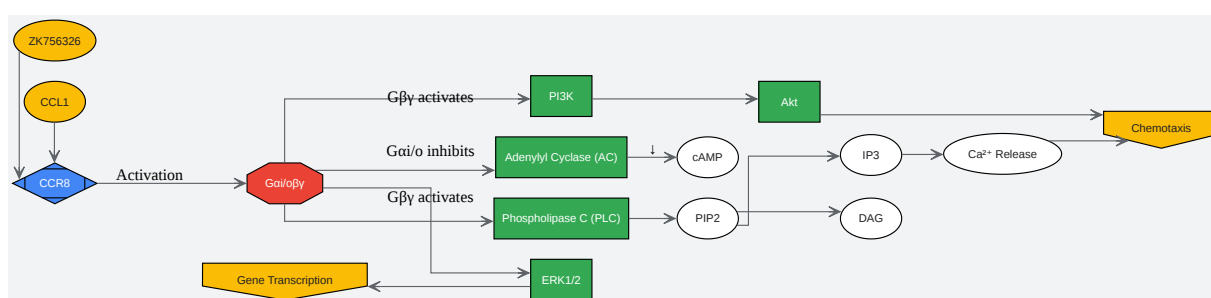
Procedure:

- Cell Preparation: Culture CCR8-expressing cells and resuspend them in serum-free medium. [8]
- Chemoattractant Preparation: Prepare various concentrations of ZK756326 and CCL1 in serum-free medium and add them to the lower chambers of the chemotaxis plate. Add medium without any chemoattractant to the negative control wells.[9]
- Cell Seeding: Add the cell suspension to the upper chambers (inserts) of the chemotaxis plate.
- Incubation: Incubate the plate for a sufficient time (e.g., 4 hours) at 37°C in a CO2 incubator to allow for cell migration.[7]
- Quantification of Migrated Cells:
 - Remove the inserts.
 - Add a fluorescent dye such as Calcein AM to the lower wells to stain the migrated cells.[7]
 - Measure the fluorescence in a plate reader.
- Data Analysis: The fluorescence intensity is proportional to the number of migrated cells. Plot the number of migrated cells against the chemoattractant concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR8 signaling pathway and the experimental workflows.

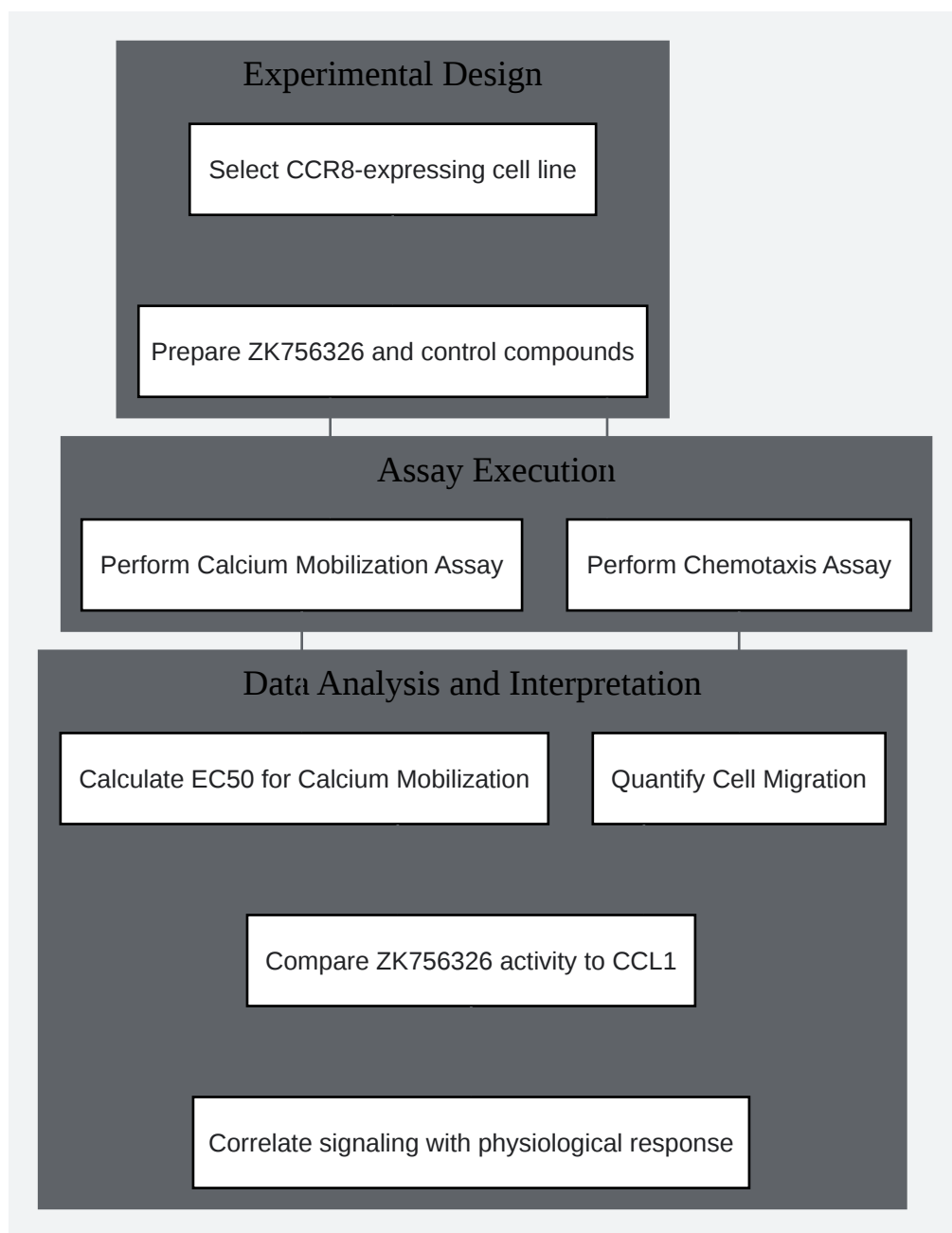
CCR8 Signaling Pathway



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Caption: CCR8 Signaling Cascade.

Experimental Workflow: Investigating CCR8 with ZK756326



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Caption: Workflow for CCR8 Investigation.

Conclusion

The study of CCR8 is crucial for understanding immune regulation and for the development of novel therapeutics. ZK756326 provides a specific and potent tool for activating this receptor and dissecting its downstream signaling and physiological effects. The detailed protocols and

conceptual frameworks provided in this guide are intended to facilitate robust and reproducible research in this important area. By leveraging these methodologies, researchers can further unravel the complexities of CCR8 biology and its role in health and disease.

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